molecular formula C26H25NO4 B2722449 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,4,6-trimethylphenyl)acetic acid CAS No. 1554230-32-8

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,4,6-trimethylphenyl)acetic acid

Cat. No. B2722449
CAS RN: 1554230-32-8
M. Wt: 415.489
InChI Key: FXYABDYHWSWJEO-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,4,6-trimethylphenyl)acetic acid, also known as Fmoc-L-Leucine, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid leucine and is commonly used in the synthesis of peptides and proteins. In

Scientific Research Applications

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, deriving from 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,4,6-trimethylphenyl)acetic acid, is extensively used to protect hydroxy groups in peptide synthesis. Its popularity stems from the ease with which it can be removed, under mild basic conditions, without affecting other sensitive functional groups. Gioeli and Chattopadhyaya (1982) highlighted the Fmoc group's compatibility with a variety of acid- and base-labile protecting groups, demonstrating its removal by triethylamine in dry pyridine, thereby underscoring its utility in the synthesis of complex organic molecules, including peptides (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

Fmoc chemistry is foundational to solid phase peptide synthesis (SPPS), where it facilitates the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. This approach enables the synthesis of peptides and proteins with high efficiency and fidelity. Fields and Noble (2009) elucidated how the advent of Fmoc solid phase peptide synthesis has been advanced by the development of various solid supports, linkages, and side-chain protecting groups, significantly enhancing the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Synthetic Versatility

The synthetic versatility of this compound extends beyond peptide synthesis. Its protective group strategy is applicable in the synthesis of various amide-containing compounds, providing a robust method for the preparation of complex molecules while minimizing side reactions. For example, research by Soley and Taylor (2019) showcased the chemoselective introduction of the 9-phenyl-9-fluorenyl protecting group into amines, acids, and alcohols, demonstrating the compound's broad applicability in organic synthesis (Soley & Taylor, 2019).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2,4,6-trimethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-15-12-16(2)23(17(3)13-15)24(25(28)29)27-26(30)31-14-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-13,22,24H,14H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYABDYHWSWJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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